Imatinib hydrochloride
Overview
Description
Imatinib hydrochloride is a targeted therapy medication primarily used to treat various types of cancer, including chronic myelogenous leukemia and gastrointestinal stromal tumors . It functions as a tyrosine kinase inhibitor, blocking the action of specific proteins that promote the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imatinib hydrochloride involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole as a condensing agent . The process begins with the preparation of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride . These intermediates are then linked together in a reaction facilitated by N,N’-carbonyldiimidazole in dimethylformamide .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an organic solvent-free environment, using water as the medium . This method is advantageous as it avoids the use of toxic solvents and results in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Imatinib hydrochloride undergoes various chemical reactions, including:
Oxidation: Imatinib can be oxidized to form N-desmethyl imatinib, which retains biological activity.
Substitution: The synthesis involves nucleophilic substitution reactions where amine groups react with acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: Sodium dithionite and sodium hydroxide are used for reducing nitro derivatives.
Substitution: N,N’-carbonyldiimidazole is used as a condensing agent in substitution reactions.
Major Products:
N-desmethyl imatinib: Formed through oxidation and retains similar biological activity.
Amide derivatives: Formed during the synthesis through nucleophilic substitution reactions.
Scientific Research Applications
Imatinib hydrochloride has revolutionized cancer treatment and is extensively used in scientific research:
Mechanism of Action
Imatinib hydrochloride functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal protein produced by the Philadelphia chromosome in chronic myelogenous leukemia . By binding to the ATP-binding site of the kinase, imatinib prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to the apoptosis of cancer cells and a reduction in tumor growth .
Comparison with Similar Compounds
Uniqueness of Imatinib: Imatinib was the first tyrosine kinase inhibitor to be approved for clinical use and has set the standard for targeted cancer therapies . Its ability to specifically inhibit the BCR-ABL kinase with minimal off-target effects makes it a unique and valuable treatment option .
Imatinib hydrochloride continues to be a cornerstone in cancer therapy and research, providing insights into targeted treatments and the molecular mechanisms of cancer.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOCADZZAHSVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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